

Synthesis and Purification of Boc-Lys(Z)-OH Dicyclohexylammonium Salt: A Technical Guide

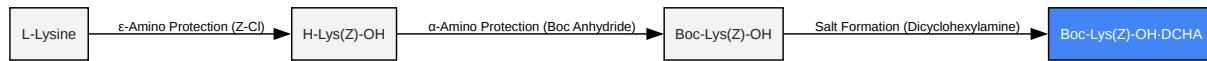
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Lys(Z)-OH (DCHA)*

Cat. No.: *B102004*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of $\text{Na}\text{-tert}\text{-butyloxycarbonyl-N}\varepsilon\text{-benzyloxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Z)-OH\cdot DCHA)}$. This orthogonally protected lysine derivative is a critical building block in solid-phase and solution-phase peptide synthesis, enabling the controlled assembly of complex peptide chains. This guide details the chemical pathways, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of reference.

Overview of the Synthetic Strategy

The synthesis of Boc-Lys(Z)-OH commences with the selective protection of the ε -amino group of L-lysine with a benzyloxycarbonyl (Z) group, followed by the protection of the α -amino group with a tert-butyloxycarbonyl (Boc) group. The resulting free acid, Boc-Lys(Z)-OH, is then converted to its dicyclohexylammonium (DCHA) salt to enhance its stability, improve its handling characteristics, and facilitate purification. The DCHA salt is a crystalline solid that is often preferred for storage and use in peptide synthesis.

Logical Flow of Synthesis

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for Boc-Lys(Z)-OH·DCHA.

Experimental Protocols

Synthesis of $\text{N}^{\varepsilon}\text{-Benzylloxycarbonyl-L-lysine (H-Lys(Z)-OH)}$

A common method for the selective protection of the ε -amino group of L-lysine involves the use of its copper(II) complex. This strategy temporarily blocks the α -amino and α -carboxyl groups, directing the acylation to the ε -amino group.

Protocol:

- **Copper Complex Formation:** L-lysine monohydrochloride is dissolved in an aqueous solution of sodium bicarbonate. A solution of copper(II) sulfate pentahydrate is then added to form the lysine copper complex.
- **ε -Amino Protection:** To the suspension of the copper complex, benzyl chloroformate (Z-Cl) is added portion-wise while maintaining a basic pH with sodium carbonate. The reaction is stirred until completion.
- **Copper Removal:** The copper is removed from the complex, typically by treatment with a chelating agent like 8-hydroxyquinoline or by adjusting the pH and extracting the product.
- **Isolation:** The product, H-Lys(Z)-OH, is isolated by filtration and washing.

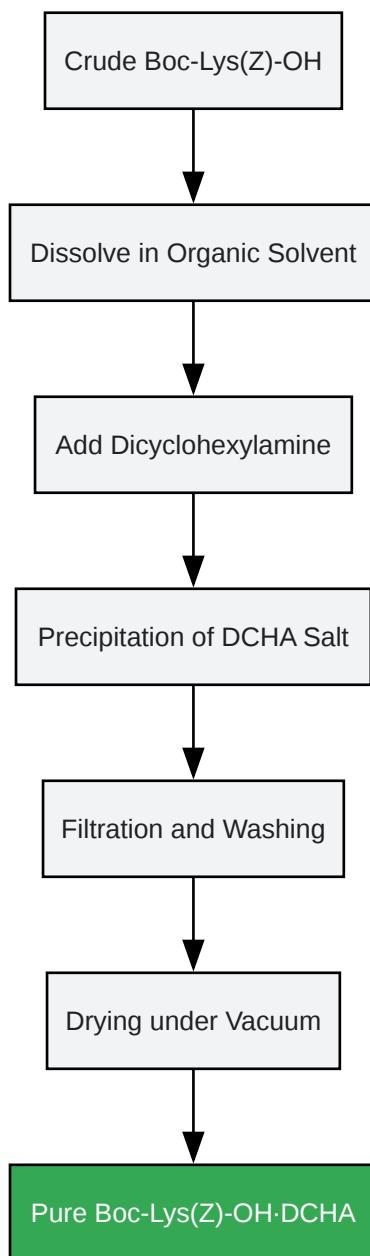
Synthesis of $\text{N}^{\alpha}\text{-Boc-N}^{\varepsilon}\text{-Z-L-lysine (Boc-Lys(Z)-OH)}$

The subsequent protection of the α -amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride).

Protocol:

- **Reaction Setup:** H-Lys(Z)-OH is dissolved in a suitable solvent system, such as a mixture of dioxane and water. The pH of the solution is adjusted to be basic (typically pH 10-11) with an aqueous base like sodium hydroxide.

- **Boc Protection:** A solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dioxane) is added dropwise to the cooled reaction mixture. The reaction is stirred overnight at room temperature.
- **Work-up:** After the reaction is complete, the mixture is concentrated to remove the organic solvent. The aqueous solution is then acidified to a low pH (e.g., pH 2-3) with an acid like potassium hydrogen sulfate or dilute hydrochloric acid.
- **Extraction:** The acidified solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate or sodium sulfate) and concentrated under reduced pressure to yield the crude Boc-Lys(Z)-OH.


Purification and Salt Formation: Synthesis of Boc-Lys(Z)-OH Dicyclohexylammonium Salt

The crude Boc-Lys(Z)-OH is often an oil or a semi-solid. Conversion to its dicyclohexylammonium salt provides a stable, crystalline solid that is easier to handle and purify.

Protocol:

- **Dissolution:** The crude Boc-Lys(Z)-OH is dissolved in a suitable organic solvent, such as isopropyl acetate or methyl ethyl ketone.[\[1\]](#)
- **Salt Formation:** Dicyclohexylamine is added to the solution, and the mixture is stirred. The dicyclohexylammonium salt typically precipitates out of the solution.
- **Crystallization/Purification:** The suspension is stirred, often overnight, to allow for complete precipitation. The solid product is then collected by filtration, washed with a cold solvent (e.g., isopropyl acetate or diethyl ether), and dried under vacuum.[\[1\]](#) Recrystallization from a suitable solvent, such as methyl ethyl ketone, can be performed to achieve higher purity.[\[1\]](#)

Purification Workflow

[Click to download full resolution via product page](#)

Caption: Purification workflow for Boc-Lys(Z)-OH·DCHA.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Boc-Lys(Z)-OH and its dicyclohexylammonium salt.

Table 1: Physicochemical Properties of Boc-Lys(Z)-OH Dicyclohexylammonium Salt

Property	Value	Reference
Molecular Formula	$C_{19}H_{28}N_2O_6 \cdot C_{12}H_{23}N$	[2]
Molecular Weight	561.75 g/mol	[2]
Appearance	White to off-white solid/powder	[3]
Melting Point	114-116 °C	
Optical Rotation $[\alpha]_{D}^{20}$	$-5.2 \pm 0.5^\circ$, c = 1% in acetic acid	
CAS Number	16948-04-2	[2]

Table 2: Summary of a Reported Synthesis of a Related Compound (Z-Lys(Boc)-OH DCHA)

Parameter	Value	Reference
Starting Material	L-lysine monohydrochloride (20.0 g)	[1]
Reagents	Di-t-butyl dicarbonate, Benzyl chloroformate, Dicyclohexylamine	[1]
Solvent for Salt Formation	Isopropyl acetate	[1]
Yield of DCHA Salt	39.4 g (64%)	[1]
Purity (by HPLC)	94.5% (after recrystallization)	[1]
Recrystallization Solvent	Methyl ethyl ketone	[1]

Note: The data in Table 2 is for the isomeric Z-Lys(Boc)-OH·DCHA, but provides a useful reference for expected yields and purity levels.

Conclusion

The synthesis and purification of Boc-Lys(Z)-OH dicyclohexylammonium salt is a well-established process crucial for the field of peptide chemistry. By following the detailed protocols

outlined in this guide, researchers and drug development professionals can reliably produce this key building block with high purity. The conversion to the dicyclohexylammonium salt not only facilitates purification but also enhances the stability and handling of the final product, making it an ideal reagent for the synthesis of complex peptides. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2008014811A1 - PROCESS FOR THE PREPARATION OF $\hat{\mu}$ -ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Synthesis and Purification of Boc-Lys(Z)-OH Dicyclohexylammonium Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102004#synthesis-and-purification-of-boc-lys-z-oh-dicyclohexylammonium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com